![molecular formula C9H17NO B1323042 (4-Aminobicyclo[2.2.2]octan-1-yl)méthanol CAS No. 105176-66-7](/img/structure/B1323042.png)
(4-Aminobicyclo[2.2.2]octan-1-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol” is a chemical compound with the molecular formula C9H17NO . It is also known by other names such as “(4-amino-1-bicyclo [2.2.2]octanyl)methanol” and "Bicyclo [2.2.2]octane-1-methanol, 4-amino-" .
Molecular Structure Analysis
The InChI code for “(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol” is "1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2" . This indicates the specific arrangement of atoms in the molecule. The compound also has a Canonical SMILES representation, which is "C1CC2(CCC1(CC2)CO)N" .Physical and Chemical Properties Analysis
“(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol” has a molecular weight of 155.24 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound’s exact mass and monoisotopic mass are both 155.131014166 g/mol . Its topological polar surface area is 46.2 Ų . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthèse d'intermédiaires
Ce composé a été utilisé dans la synthèse de possibles intermédiaires dans des réactions chimiques, qui sont ensuite détectés par des méthodes GC-MS. Ceci est crucial pour comprendre les mécanismes réactionnels et optimiser les processus de synthèse .
Activité antiprotozoaire
Des recherches ont montré que des dérivés de ce composé ont été synthétisés et étudiés pour leur activité contre les infections protozoaires, telles que Trypanosoma b. rhodesiense, qui cause la maladie du sommeil en Afrique de l'Est, et Plasmodium falciparum, responsable du paludisme tropical .
Recherche antipaludique
En recherche antipaludique, certains esters dérivés de ce composé ont montré une activité puissante surpassant celle de la chloroquine, un médicament antipaludique courant. Ceci met en évidence son potentiel en tant que candidat pour de nouvelles thérapies antipaludiques .
Investigation du mécanisme réactionnel
Le composé a été utilisé pour étudier les mécanismes réactionnels en synthétisant des intermédiaires potentiels détectés dans les mélanges réactionnels, fournissant des informations sur les processus chimiques complexes .
Développement de médicaments
En raison de ses propriétés antiprotozoaires, ce composé est étudié pour le développement de médicaments, en particulier dans le traitement des maladies causées par des parasites protozoaires .
Synthèse chimique
Il sert de bloc de construction en synthèse chimique, en particulier dans la formation de structures bicycliques qui sont répandues dans de nombreuses molécules bioactives .
Pour des informations plus détaillées sur chaque application, y compris les méthodologies et les résultats, il serait nécessaire d'accéder aux articles de recherche complets ou de contacter des experts dans le domaine.
MDPI - Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones MilliporeSigma - (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Springer - Structural Requirements for the Antiprotozoal Activity Springer - 4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates with Anti-Malarial Activity
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDXCIXGFGTWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-66-7 |
Source


|
| Record name | {4-aminobicyclo[2.2.2]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
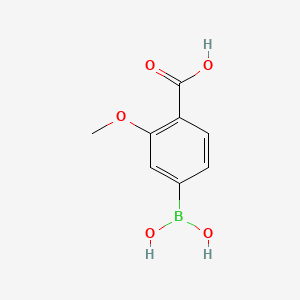
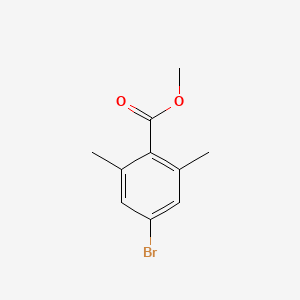
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)

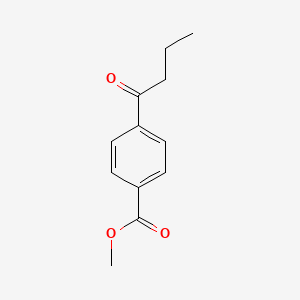
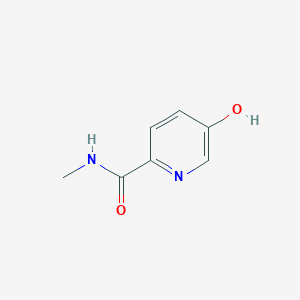

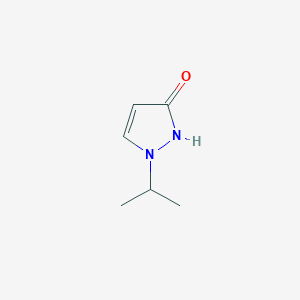
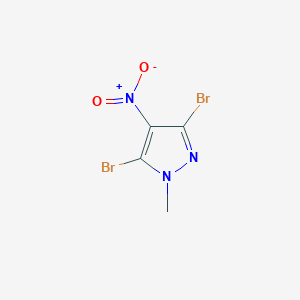
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)



